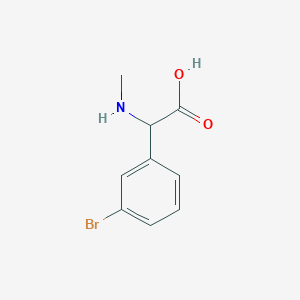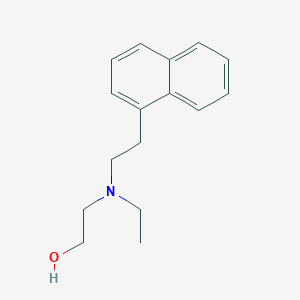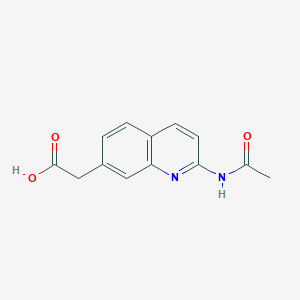
2-(2-Acetamidoquinolin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetamidoquinolin-7-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely studied due to their potential therapeutic applications, including antibacterial, antifungal, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidoquinolin-7-yl)acetic acid typically involves the acylation of 2-aminoquinoline followed by subsequent reactions to introduce the acetic acid moiety. One common method involves the reaction of 2-aminoquinoline with acetic anhydride to form 2-acetamidoquinoline, which is then further reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamidoquinolin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(2-Acetamidoquinolin-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Acetamidoquinolin-7-yl)acetic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activities.
2-Aminoquinoline: A precursor in the synthesis of 2-(2-Acetamidoquinolin-7-yl)acetic acid.
Quinoline N-oxide: An oxidized derivative with distinct properties
Uniqueness
This compound is unique due to its specific acetamido and acetic acid functional groups, which enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2-acetamidoquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)14-12-5-4-10-3-2-9(7-13(17)18)6-11(10)15-12/h2-6H,7H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
PJZHOFNJQXYTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2)CC(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




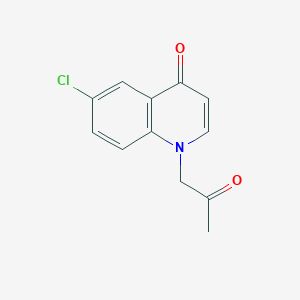

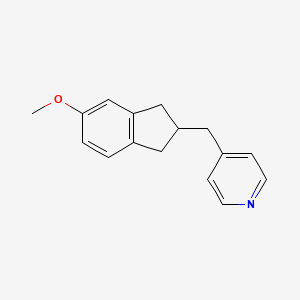



![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
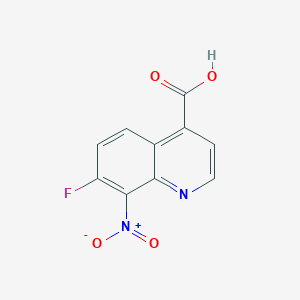
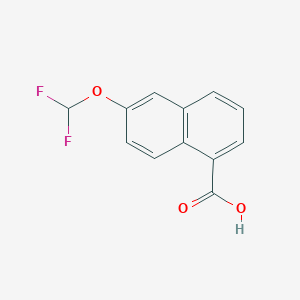
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
